molecular formula C6H13NO B3231210 3-[(Methylamino)methyl]cyclobutan-1-ol CAS No. 1314982-81-4

3-[(Methylamino)methyl]cyclobutan-1-ol

Cat. No.: B3231210
CAS No.: 1314982-81-4
M. Wt: 115.17
InChI Key: MCZGKHDYQOQIQW-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]cyclobutan-1-ol (CAS 1354952-94-5) is a cyclobutane-based organic compound featuring a hydroxyl (-OH) group at the 1-position and a methylamino (-NHCH₃) group at the 3-position. Its four-membered cyclobutane ring imparts significant ring strain, influencing its conformational flexibility and reactivity. The compound exhibits dual functionality: the hydroxyl group enables hydrogen bonding and participation in alcohol-specific reactions, while the methylamino group contributes to basicity and nucleophilic substitution reactions. This combination makes it a versatile scaffold in medicinal chemistry and fragment-based drug design .

Key physicochemical properties include:

  • Molecular formula: C₆H₁₁NO
  • Stereochemistry: Available as cis/trans isomers (commonly in a 5:1 ratio), with the cis isomer dominating due to synthetic preferences .
  • Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to its hydroxyl and amine groups. The hydrochloride salt variant (CAS 1375472-99-3) enhances aqueous solubility .

Properties

IUPAC Name

3-(methylaminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-5-2-6(8)3-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZGKHDYQOQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917827-86-2
Record name (1s,3s)-3-[(methylamino)methyl]cyclobutan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:

    Cyclobutanone + Methylamine: Cyclobutanone reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-[(Methylamino)methyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky or aromatic groups (e.g., benzyl, isoxazole) increase lipophilicity and receptor-binding affinity but may reduce synthetic yields . Fluorinated derivatives (e.g., ) show improved pharmacokinetic profiles.
  • Isomerism: Cis/trans isomer ratios (e.g., 5:1 in this compound) influence conformational stability and biological activity .
2.2. Physicochemical and Pharmacological Comparisons
Property This compound VUF25586 (10g) VUF25580 (11b) Hydrochloride Salt (CAS 1375472-99-3)
Molecular Weight 113.16 g/mol 238.30 g/mol 219.31 g/mol 137.61 g/mol
Synthetic Yield Not reported 38% 22% Commercial product
Solubility Moderate in polar solvents Low (oil form) Low (oil form) High (aqueous)
Applications Fragment-based drug discovery GPCR modulation Ion channel studies Enhanced stability for formulation

Key Observations :

  • Hydrochloride Salt : The hydrochloride derivative (CAS 1375472-99-3) offers improved solubility and stability, making it preferable for pharmaceutical formulations .
  • Synthetic Challenges : Bulky substituents (e.g., in VUF25580) correlate with lower yields due to steric hindrance during reductive amination .
2.3. Functional Group Impact on Reactivity
  • Hydroxyl Group : Facilitates hydrogen bonding and participation in esterification or etherification reactions.
  • Methylamino Group: Enables Schiff base formation and nucleophilic substitutions. In contrast, primary amines (e.g., 3-Aminomethyl derivatives ) offer broader reactivity but lower steric protection.

Biological Activity

3-[(Methylamino)methyl]cyclobutan-1-ol, with the CAS number 1314982-81-4, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a methylamino group which may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C6H13NO
  • Molecular Weight : 115.18 g/mol
  • IUPAC Name : 3-((methylamino)methyl)cyclobutan-1-ol
  • Structure : The compound consists of a cyclobutane ring with a hydroxyl group and a methylamino side chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an agonist or antagonist, modulating specific biochemical pathways. However, detailed mechanistic studies are still required to elucidate the exact interactions and effects on cellular processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antidepressant Effects : Some analogs have shown potential in modulating serotonin levels, which may contribute to antidepressant effects.
  • Neuroprotective Properties : The compound's structure suggests it could interact with neuroreceptors, potentially offering neuroprotective benefits.
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, indicating possible applications in treating infections.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of cyclobutane derivatives. It was found that modifications to the methylamino group significantly influenced the compounds' ability to inhibit serotonin reuptake, suggesting potential antidepressant properties for this compound .

Neuroprotective Effects

Research conducted on neuroprotective agents highlighted that compounds with similar structures could protect neuronal cells from oxidative stress. In vitro assays indicated that this compound might reduce cell death in models of neurodegeneration .

Antimicrobial Studies

In another study assessing antimicrobial activity, derivatives of cyclobutane were tested against various bacterial strains. Results indicated that certain modifications led to enhanced antibacterial effects, which could be relevant for developing new antibiotics .

Data Table: Comparative Biological Activities

CompoundActivity TypeReference
This compoundAntidepressant
Similar Cyclobutane DerivativeNeuroprotective
Cyclobutane AnalogAntimicrobial

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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